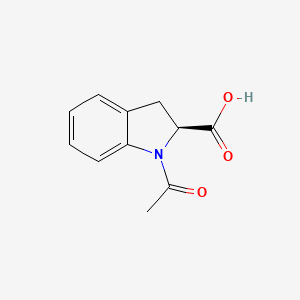

(S)-1-Acetylindoline-2-carboxylic acid

Description

Significance of Chiral Indoline (B122111) Scaffolds in Synthetic Chemistry

The indoline scaffold is a privileged structural motif in numerous natural products and synthetic compounds with notable pharmacological activity. organic-chemistry.org The introduction of chirality into this scaffold significantly enhances its utility, allowing for the synthesis of enantiomerically pure target molecules. Chiral indoline skeletons are integral to many biologically active natural products and pharmaceutical agents. oaepublish.com The development of efficient methods to access functionalized chiral indolines is an active area of research, driven by the need for novel drugs with improved potency. organic-chemistry.org The rigid, three-dimensional structure of chiral indolines makes them attractive pharmacophores in drug design. oaepublish.com

Overview of (S)-1-Acetylindoline-2-carboxylic Acid as a Key Chiral Intermediate

This compound is a derivative of (S)-indoline-2-carboxylic acid where the nitrogen atom of the indoline ring is protected by an acetyl group. This acetylation serves a dual purpose: it protects the nucleophilic nitrogen from unwanted side reactions and can influence the conformational properties of the molecule. nih.gov This compound is a crucial chiral intermediate in the synthesis of various complex molecules.

The synthesis of this compound often involves the resolution of a racemic mixture of N-acetyl-indoline-2-carboxylic acid. googleapis.com This process allows for the isolation of the desired (S)-enantiomer with high enantiomeric excess. googleapis.com The availability of this enantiomerically pure building block is critical for the stereoselective synthesis of pharmaceutical compounds.

Below are some of the key properties of the parent compound, (S)-(-)-Indoline-2-carboxylic acid, and the acetylated derivative.

Table 1: Physicochemical Properties

| Property | (S)-(-)-Indoline-2-carboxylic acid | N-Acetylindoline-2-carboxylic acid |

| Molecular Formula | C₉H₉NO₂ sigmaaldrich.com | C₁₁H₁₁NO₃ nih.gov |

| Molecular Weight | 163.17 g/mol sigmaaldrich.com | 205.21 g/mol nih.gov |

| Melting Point | 177 °C (dec.) sigmaaldrich.com | Not specified |

| Optical Activity | [α]20/D −114°, c = 1 in 1 M HCl sigmaaldrich.com | Not specified |

| CAS Number | 79815-20-6 sigmaaldrich.com | 82923-75-9 nih.govbldpharm.com |

This compound has been the subject of research exploring its reactivity and utility in peptide synthesis. Studies have shown that it has a notable tendency to influence the conformation of peptide bonds. nih.gov However, its reactivity can be challenging due to steric hindrance and a propensity to form diketopiperazines under certain conditions. nih.gov Overcoming these synthetic hurdles is key to unlocking the full potential of this chiral intermediate. nih.gov

One of the most significant applications of this compound is in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. google.com The synthesis of Perindopril relies on the availability of optically pure (S)-indoline-2-carboxylic acid, which can be obtained from its N-acetylated precursor. googleapis.comgoogle.com

Table 2: Synthesis and Resolution Data

| Process | Reactants/Reagents | Key Conditions | Outcome | Reference |

| Resolution of N-acetyl-indoline-2-carboxylic acid | N-acetyl-indoline-2-carboxylic acid, (-)(1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol | Absolute ethanol, heated to 70°C | (S)-N-acetyl-indoline-2-carboxylic acid salt, 99.0% enantiomeric excess | googleapis.com |

| Desalting | (S)-N-acetyl-indoline-2-carboxylic acid salt | Water, heated to 60-70°C | White (S)-N-acetyl-indoline-2-carboxylic acid, 99.9% enantiomeric excess | googleapis.com |

| Deacetylation | (S)-N-acetyl-indoline-2-carboxylic acid | - | (S)-indoline-2-carboxylic acid | googleapis.com |

| Intramolecular Cyclization | (S)-2-bromophenylalanine, K₂CO₃, CuCl | NMP, 80-100°C | (S)-2,3-dihydro-1H-indole-2-carboxylic acid, >98.6% ee | chemicalbook.com |

The research into this compound and its parent compound highlights the intricate strategies employed in modern organic synthesis to access enantiomerically pure molecules. The continuous development of synthetic methods and a deeper understanding of the reactivity of such chiral intermediates are crucial for the advancement of medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-acetyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMIMMRKTFZDKW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468297 | |

| Record name | (S)-1-Acetylindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82950-72-9 | |

| Record name | (2S)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82950-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Acetylindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 1 Acetylindoline 2 Carboxylic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to the enantiomerically pure target molecule, avoiding the loss of 50% of the material inherent in classical resolution. These methods include biocatalytic techniques, chiral resolution through diastereomer formation, and synthesis from readily available chiral precursors.

Enzymatic Enantioselective Hydrolysis Techniques

Biocatalysis, particularly the use of enzymes for kinetic resolution, offers a powerful and environmentally benign approach to obtaining chiral molecules. This technique relies on the ability of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the selectively formed product. For the synthesis of (S)-1-Acetylindoline-2-carboxylic acid, the kinetic resolution of a racemic ester precursor is a viable strategy. While direct enzymatic resolution of this compound esters is not extensively documented, the methodology has been successfully applied to closely related N-protected and parent indoline-2-carboxylic acid esters, demonstrating the principle's applicability nih.gov.

The kinetic resolution of racemic esters of indoline-2-carboxylic acid is effectively achieved using microbial esterases or proteases. In this process, a racemic mixture of an ester, such as methyl 1-acetylindoline-2-carboxylate, is exposed to an enzyme that preferentially hydrolyzes one enantiomer—typically the (R)-ester—into its corresponding carboxylic acid. This leaves the desired (S)-ester unreacted and in high enantiomeric excess.

A variety of commercially available hydrolytic enzymes have demonstrated high selectivity in this type of resolution. For the closely related racemic indoline-2-carboxylic acid methyl ester, enzymes such as Savinase, Alcalase, and Novozym 243 have been shown to selectively hydrolyze the (R)-form, leaving the (S)-indoline-2-carboxylic acid methyl ester with a high optical purity of at least 99% e.e. This unreacted (S)-ester can then be isolated and subsequently hydrolyzed to the final this compound product under standard basic conditions without significant loss of optical purity.

Table 1: Microbial Enzymes Used in the Kinetic Resolution of Indoline-2-Carboxylic Acid Esters

| Enzyme | Source Organism | Classification |

|---|---|---|

| Savinase | Bacillus sp. | Protease |

| Alcalase | Bacillus licheniformis | Protease |

| Novozym 243 | Candida antarctica | Lipase B |

| Everlase | Bacillus sp. | Protease |

This table is illustrative of enzymes used for the resolution of the parent indoline-2-carboxylic acid ester, a strategy applicable to the N-acetyl derivative.

The efficiency and selectivity of the enzymatic resolution are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, substrate concentration, and the choice of solvent or buffer system.

For the hydrolysis of indoline-2-carboxylic acid esters, the reaction is typically conducted in an aqueous buffer system, such as a sodium carbonate buffer. The pH must be carefully controlled, as it affects both the enzyme's activity and stability. The optimal temperature is also enzyme-specific, with reactions generally run at a point that balances high enzymatic activity with long-term stability. Substrate concentration is another critical factor; high concentrations can sometimes lead to substrate inhibition, slowing the reaction rate, while very low concentrations may be economically inefficient. Reaction times can range from approximately 3 to 85 hours, depending on the specific enzyme and conditions used.

Chiral Resolution via Diastereomeric Salt Formation

A classical yet highly effective method for separating enantiomers is through the formation of diastereomeric salts. This technique is particularly well-suited for resolving racemic carboxylic acids like (R,S)-1-Acetylindoline-2-carboxylic acid. google.comgoogleapis.com The process involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.orgresearchgate.net

Once the less soluble diastereomeric salt has crystallized and been isolated, the pure (S)-enantiomer of the carboxylic acid is regenerated by treatment with a strong acid, which protonates the carboxylate and removes the chiral base. google.com This method has been specifically documented for the resolution of racemic N-acetyl-indoline-2-carboxylic acid, achieving high enantiomeric excess (e.e.). google.comgoogleapis.com

Several chiral resolving agents have been successfully employed for this purpose, with the choice of agent and solvent system being critical for efficient separation.

Table 2: Chiral Resolving Agents for N-Acetyl-indoline-2-carboxylic Acid

| Resolving Agent | Enantiomer Resolved | Solvent System | Achieved Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (S)-Phenylglycinol | (S)-acid | Not specified | >95% |

| (R)-Phenylglycinol | (R)-acid | Not specified | >95% |

| (-)-(1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol | (S)-acid | Ethanol/Water/Methanol | >99.0% |

Data compiled from patent literature describing the resolution of racemic N-acetyl-indoline-2-carboxylic acid. google.comgoogleapis.com

The process typically involves dissolving the racemic acid and the resolving agent in a suitable heated solvent, followed by slow cooling to induce crystallization of the desired diastereomeric salt. After filtration, the salt is treated with an acid to yield the optically pure this compound. google.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, amino acids are excellent chiral pool precursors due to their inherent stereochemistry. While L-tryptophan contains the indole (B1671886) nucleus, a more efficient synthesis has been developed starting from L-phenylalanine. researchgate.net

This strategy leverages the existing (S)-stereocenter of L-phenylalanine to construct the indoline (B122111) ring system without the need for a resolution step. The key steps of this synthesis are:

Nitration: L-phenylalanine is first subjected to nitration to introduce nitro groups onto the phenyl ring, yielding 2,4-dinitro-L-phenylalanine. researchgate.net

Intramolecular Cyclization: The dinitrophenylalanine derivative then undergoes an intramolecular nitro-amination reaction. This cyclization step forms the indoline ring, resulting in (S)-6-nitro-indoline-2-carboxylic acid with a very high enantiomeric excess (>99.5% ee). researchgate.net

Reduction and Acetylation: The nitro group is then reduced to an amino group, which can subsequently be removed or transformed. Finally, standard N-acetylation of the indoline nitrogen furnishes the target molecule, this compound.

This approach is highly efficient as it transfers the chirality of the starting material directly to the final product, avoiding the formation of a racemic mixture. researchgate.net

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.netrsc.org The use of microwave irradiation can be applied to various steps in the synthesis of this compound, most notably in the N-acetylation step and potentially in the formation of the indole or indoline core structure. researchgate.netnih.gov

The N-acetylation of amines and amino acids is a reaction that benefits significantly from microwave heating. The direct acetylation of (S)-indoline-2-carboxylic acid with acetic anhydride (B1165640) can be performed efficiently under microwave irradiation. researchgate.net This method often reduces reaction times from hours to mere minutes. For example, procedures for N-acetylation that might take several hours under conventional reflux can often be completed in 5 to 15 minutes in a dedicated microwave reactor. rsc.org This rapid, controlled heating minimizes the formation of byproducts.

Furthermore, the synthesis of the indoline or indole ring system itself can be expedited using microwaves. For instance, the condensation and cyclization reactions used to form indole-2-carboxylic acid esters have been shown to proceed in excellent yields in as little as 10 minutes under controlled microwave irradiation, a significant improvement over methods requiring high-boiling solvents and long reaction times. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted N-Acetylation

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours (e.g., 2-12 h) | Minutes (e.g., 5-25 min) |

| Energy Efficiency | Lower (bulk heating of solvent/vessel) | Higher (direct heating of polar molecules) |

| Yield | Moderate to Good | Often improved; Good to Excellent |

| Byproduct Formation | Can be significant with prolonged heating | Often reduced due to short reaction times |

| Conditions | Often requires reflux in high-boiling solvents | Can often be performed solvent-free or in minimal solvent |

This table provides a general comparison based on literature for analogous reactions. rsc.org

The application of microwave technology offers a green and efficient alternative for the synthesis of this compound, aligning with modern principles of sustainable chemistry. researchgate.net

Rate Enhancement Phenomena in Heterogeneous Systems

The use of heterogeneous catalysts is a cornerstone of green and efficient chemistry, offering advantages such as ease of separation, catalyst recyclability, and often, enhanced reaction rates and selectivity. In the synthesis of this compound and its precursors, several phenomena contribute to rate enhancement in heterogeneous systems.

Phase-transfer catalysis (PTC) represents another powerful technique for rate enhancement in heterogeneous liquid-liquid or solid-liquid systems. In the context of synthesizing chiral indolines, asymmetric phase-transfer catalysis can facilitate reactions under mild conditions using inexpensive and environmentally benign reagents acs.org. The catalyst, typically a chiral quaternary ammonium salt, transports the reacting anion from the aqueous or solid phase to the organic phase where the reaction occurs. This transfer overcomes the immiscibility of reactants, leading to a dramatic increase in reaction rate. The efficiency of the phase-transfer catalyst is dependent on its structure, particularly the nature of the chiral moiety and the lipophilicity of the quaternary ammonium salt acs.org.

Table 1: Factors Influencing Rate Enhancement in Heterogeneous Synthesis

| Factor | Description | Impact on Reaction Rate |

|---|---|---|

| Catalyst Type | Choice of metal (e.g., Copper, Palladium) or phase-transfer catalyst. | Can dramatically increase reaction rates by lowering the activation energy of the reaction. |

| Catalyst Loading | The amount of catalyst used relative to the substrate. | Generally, a higher catalyst loading leads to a faster reaction, up to a certain point. |

| Temperature | The temperature at which the reaction is conducted. | Higher temperatures typically increase the reaction rate, but can also lead to side reactions. |

| Solvent | The solvent system used for the reaction. | The choice of solvent can affect catalyst solubility, reactant diffusion, and catalyst activity. |

| Catalyst Support | The material on which the active catalyst is immobilized. | High surface area supports can increase the number of active sites, enhancing the rate. |

Scale-Up Considerations in Continuous-Flow Reactors

The transition from laboratory-scale batch synthesis to large-scale production presents numerous challenges. Continuous-flow reactors offer significant advantages for the scale-up of chemical processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control mdpi.com. For the synthesis of this compound, particularly through heterogeneous catalytic processes like hydrogenation of the corresponding indole derivative, several key factors must be considered for successful scale-up.

One of the primary considerations is the choice of reactor design. Packed-bed reactors, where the solid catalyst is immobilized within the reactor, are commonly used for heterogeneous catalysis in continuous flow. The geometry of the reactor, including its length and diameter, will influence the residence time distribution and the pressure drop across the system. For a successful scale-up, maintaining a consistent flow profile is crucial to ensure uniform reaction conditions and product quality.

Heat management is another critical aspect, especially for exothermic reactions like hydrogenation. The high surface-area-to-volume ratio of flow reactors facilitates efficient heat dissipation, preventing the formation of hot spots that can lead to side reactions and catalyst deactivation. When scaling up, it is essential to ensure that the reactor design can still effectively manage the heat generated by the larger reaction volume. This may involve the use of multiple smaller reactors in parallel ("numbering-up") rather than a single large reactor ("sizing-up") to maintain favorable heat transfer characteristics almacgroup.com.

Mass transfer limitations can also become more pronounced during scale-up. In gas-liquid-solid reactions, such as the hydrogenation of an indole derivative to an indoline, efficient mixing of the three phases is necessary. In a continuous-flow system, this can be achieved through the use of static mixers or by optimizing the flow rates of the liquid and gas phases. The particle size and distribution of the heterogeneous catalyst can also impact mass transfer and should be carefully controlled.

A Design of Experiments (DoE) approach can be invaluable for identifying and optimizing the key parameters for scale-up. Factors such as flow rate, temperature, pressure, and catalyst loading all interact to influence the reaction outcome akjournals.com. By systematically varying these parameters, it is possible to develop a robust and scalable process. For instance, in the continuous-flow hydrogenation of indole-2-carboxylic acid ethyl esters, a DoE-based approach was used to efficiently optimize the synthesis akjournals.com. A scale-up study for the multigram preparation of a model indole substrate highlighted the importance of operating at a steady state to ensure complete conversion akjournals.com.

Table 2: Key Parameters for Scale-Up in Continuous-Flow Reactors

| Parameter | Importance in Scale-Up | Typical Considerations |

|---|---|---|

| Reactor Design | Affects residence time, pressure drop, and heat transfer. | Packed-bed reactors are common for heterogeneous catalysis. "Numbering-up" can be preferable to "sizing-up". |

| Flow Rate | Determines residence time and throughput. | Must be optimized to ensure complete reaction without causing excessive pressure drop. |

| Temperature | Influences reaction kinetics and selectivity. | Precise temperature control is crucial to avoid side reactions and ensure consistent product quality. |

| Pressure | Particularly important for reactions involving gases (e.g., hydrogenation). | Higher pressure can increase gas solubility and reaction rate, but requires more robust equipment. |

| Catalyst Stability | Long-term stability is essential for continuous operation. | Catalyst deactivation can lead to decreased productivity and requires periodic regeneration or replacement. |

Stereochemical Dynamics and Racemization Studies

Mechanistic Investigations of N-Acetylamino Acid Racemization.creation.com

The loss of stereochemical purity in N-acetylamino acids, including (S)-1-Acetylindoline-2-carboxylic acid, is primarily understood to proceed through specific intermediates and tautomeric forms.

Research has indicated that the racemization of N-acetylamino acids can be facilitated by the formation of anhydride (B1165640) intermediates. researchgate.netgoogle.comgoogle.com In the presence of an acid anhydride, such as acetic anhydride, the carboxylic acid moiety of the N-acetylamino acid can form a mixed anhydride. google.comgoogle.com This intermediate is believed to be a precursor to the formation of a symmetrical azlactone (or oxazolone). researchgate.netmdpi.com The formation of this planar, achiral azlactone intermediate is a key step in the loss of stereochemistry, as its subsequent hydrolysis can lead to either the (S) or (R) enantiomer with equal probability, resulting in a racemic mixture. mdpi.com For instance, processes for the racemization of N-acetyl-D,L-α-aminocarboxylic acids involve heating a melt of the acid with a small amount of acetic anhydride. google.com Similarly, the conversion of undesired enantiomers of N-acetyl-indoline-2-carboxylic acid into a racemic mixture can be achieved with an acid anhydride. google.comgoogle.com

The racemization process is intrinsically linked to the principles of keto-enol tautomerism. masterorganicchemistry.comleah4sci.comlibretexts.org The α-proton of the N-acetylamino acid, adjacent to the carboxylic acid group, becomes acidic and can be abstracted under basic or acidic conditions. creation.commdpi.com This abstraction leads to the formation of an enolate intermediate, which is a resonance-stabilized carbanion. creation.comlibretexts.org The enolate ion is planar, and the subsequent reprotonation can occur from either face of the molecule, leading to racemization. creation.com This process is essentially a form of keto-enol tautomerism, where the chiral "keto" form (the N-acetylamino acid) interconverts with the achiral "enol" form (the enolate). masterorganicchemistry.comjackwestin.com The presence of a base facilitates the removal of the α-proton, while acid catalysis can promote the formation of the enol form by protonating the carbonyl oxygen. masterorganicchemistry.comlibretexts.org

Influence of Reaction Heterogeneity on Racemization Kinetics.researchgate.net

The physical state of the reaction mixture plays a significant role in the rate of racemization.

The choice of solvent significantly affects the rate of racemization. Studies on N-acylamino acid esters have shown that the rate of racemization can vary greatly between different solvents. rsc.org For the racemization of N-acetylindoline-2-carboxylic acid, the use of a cosolvent in a heterogeneous system has been shown to be a decisive factor. researchgate.net In partially aqueous solvent systems, the presence of water and the nature of the organic solvent (e.g., dimethylformamide) can influence the rate of racemization during the aminolysis of activated esters. nih.gov The polarity of the solvent can affect the stability of the charged intermediates and transition states involved in the racemization mechanism.

A study on the racemization of N-acetylindoline-2-carboxylic acid in p-xylene (B151628) highlighted the importance of reaction heterogeneity. The rate of racemization was enhanced by microwave heating in heterogeneous systems, an effect that disappeared in a homogeneous solution. researchgate.net The table below summarizes the effect of heterogeneity.

Table 1: Effect of Reaction Heterogeneity on Racemization of N-acetylindoline-2-carboxylic acid

| Reaction System | Heating Method | Racemization Rate Enhancement |

|---|---|---|

| Heterogeneous (in p-xylene) | Microwave | Observed |

Data sourced from a study on the racemization of N-acetylindoline-2-carboxylic acid. researchgate.net

Catalysts, particularly bases and acids, play a crucial role in the stereoisomeric interconversion of N-acetylamino acids. creation.com The rate of racemization is often dependent on the strength and concentration of the base used. rsc.org For example, strong bases like diisopropylethylamine (DIPEA) have been shown to be pivotal in causing chirality inversion during amidation reactions of N-acetyl-l-phenylalanine. mdpi.com In contrast, using a weaker base like pyridine (B92270) was found to reduce the extent of racemization. mdpi.comnih.gov

Metal ions can also catalyze racemization by chelating the amino acid, which increases the acidity of the α-proton and facilitates its removal. creation.com In the context of N-acetylindoline-2-carboxylic acid, the amount of catalyst present in a heterogeneous system was found to be a decisive factor in the racemization rate. researchgate.net

Table 2: Influence of Base on Racemization during Amidation

| Base | Effect on Racemization |

|---|---|

| Diisopropylethylamine (DIPEA) | Significant racemization |

Data based on studies of N-acetyl-l-phenylalanine amidation. mdpi.comnih.gov

Process Control and Optimization for Stereoselectivity

Controlling and optimizing reaction conditions are paramount to maintaining the stereochemical integrity of this compound. Based on the mechanistic and kinetic studies, several strategies can be employed to minimize racemization.

To preserve the desired stereoisomer, careful selection of the reaction conditions is necessary. For instance, in coupling reactions, the choice of a weaker base, such as pyridine over a stronger one like DIPEA, can significantly suppress racemization. mdpi.comnih.gov Furthermore, controlling the reaction temperature can be beneficial, as lower temperatures generally disfavor racemization. mdpi.com

In systems where heterogeneity influences the reaction kinetics, such as the racemization of N-acetylindoline-2-carboxylic acid in p-xylene, managing the physical state of the reactants and catalyst is a key optimization parameter. researchgate.net The amount of catalyst and cosolvent should be carefully controlled to minimize unwanted side reactions, including racemization. researchgate.net By understanding the interplay of these factors, processes can be designed to favor the desired stereoselective outcome.

Temperature and Catalyst Concentration Effects

The conversion of an enantiomer into its mirror image, a process known as racemization, is a significant consideration in the synthesis and application of chiral molecules like this compound. The rate of this process is highly dependent on various factors, most notably temperature and the presence of catalysts.

Studies on N-acylamino acids, a class of compounds to which this compound belongs, have demonstrated that increasing the temperature generally accelerates the rate of racemization. This is because higher temperatures provide the necessary activation energy for the abstraction of the alpha-proton, a key step in the racemization mechanism of many amino acid derivatives. For instance, in the racemization of N-acetyl-D(L)-α-aminocarboxylic acids, heating the melt of the compound to temperatures between its melting point and approximately 210°C is a known method to induce racemization. google.com The required residence time for complete racemization is inversely proportional to the temperature; higher temperatures necessitate shorter exposure times. google.com

The presence of a catalyst can significantly lower the activation energy barrier for racemization, thereby increasing the reaction rate at a given temperature. For N-acylamino acids, both acid and base catalysts can be effective. Research has shown that for compounds analogous to N-acetylindoline-2-carboxylic acid, such as N-acetylphenylalanine, the choice of catalyst and its concentration are crucial. mdpi.com For example, the racemization of N-acetylindoline-2-carboxylic acid has been studied in p-xylene, where the degree of heterogeneity of the reaction system, influenced by the amount of catalyst, plays a decisive role in the reaction rate, particularly under microwave heating conditions. researchgate.netacs.org

Table 1: Illustrative Effect of Temperature on the Racemization Rate of an N-Acyl Proline Derivative

This data is hypothetical and for illustrative purposes only, based on general knowledge of similar compounds.

| Temperature (°C) | Hypothetical Rate Constant (k, min⁻¹) |

| 80 | 0.005 |

| 100 | 0.020 |

| 120 | 0.075 |

| 140 | 0.250 |

Table 2: Illustrative Effect of Base Catalyst Concentration on the Racemization Rate of an N-Acyl Proline Derivative at a Constant Temperature

This data is hypothetical and for illustrative purposes only, based on general knowledge of similar compounds.

| Catalyst Concentration (mol%) | Hypothetical Rate Constant (k, min⁻¹) |

| 0.5 | 0.015 |

| 1.0 | 0.030 |

| 2.0 | 0.060 |

| 5.0 | 0.150 |

Reactor Design for Controlled Racemization

The ability to control the racemization process is essential for various applications, including the deracemization of a mixture of enantiomers to yield a single, desired stereoisomer. The design of the reactor plays a pivotal role in achieving this control, influencing factors such as reaction time, temperature distribution, and catalyst interaction.

For the racemization of N-acylamino acids, various reactor configurations can be employed. Batch reactors, where all reactants are loaded at the beginning and the reaction proceeds over time, are common. Studies on the racemization of N-acetylindoline-2-carboxylic acid have utilized batch-loop reactors, which demonstrated that beneficial microwave effects observed in batch mode could be retained in a continuous-flow setup. researchgate.netacs.org

Continuous flow reactors, such as packed-bed reactors (PBRs) and continuous-stirred tank reactors (CSTRs), offer advantages in terms of process control and scalability. In a PBR, the catalyst, which can be an immobilized enzyme or a solid-phase chemical catalyst, is packed into a column through which the reactant solution flows. This setup allows for precise control of residence time and can facilitate catalyst recovery and reuse. Such reactors have been successfully modeled and applied for the continuous biocatalytic synthesis of related compounds like N-acetylneuraminic acid. mdpi.comtuhh.de The primary challenge in using such reactors for heterogeneous reactions, as noted in the study of N-acetylindoline-2-carboxylic acid racemization, is the potential for plugging of the reactor. researchgate.netacs.org

Membrane reactors represent another advanced option, particularly for enzymatic resolutions coupled with racemization. In an ultrafiltration membrane reactor, the enzyme is retained by the membrane while the product and unreacted substrate can pass through. This configuration allows for continuous operation and enzyme recycling, which is economically advantageous. nih.gov The design of such reactors involves modeling the kinetics of the enzymatic reaction to optimize experimental conditions. nih.gov

The choice of reactor design is ultimately dictated by the specific requirements of the racemization process, including the nature of the substrate and catalyst, the reaction kinetics, and the desired scale of operation. For a compound like this compound, a flow reactor, potentially a packed-bed or a specialized continuous-flow system to handle heterogeneity, would be a logical choice for industrial-scale controlled racemization, building on the findings from batch and batch-loop studies. researchgate.netacs.orgnih.govmdpi.com

Conformational Analysis and Computational Chemistry

Experimental Elucidation of Conformational Preferences

Experimental studies have been crucial in understanding the conformational equilibria of (S)-1-Acetylindoline-2-carboxylic acid derivatives, particularly focusing on the cis-trans isomerization of the tertiary amide bond formed by the acetyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool to probe the amide bond isomerization in derivatives of this compound. acs.org In the model compound, methyl (S)-1-acetylindoline-2-carboxylate (Ac-(2S)-Ind-OMe), the two distinct conformations, cis and trans, arising from the rotation around the acetyl C-N bond, are readily distinguishable by ¹H NMR spectroscopy. acs.org The relative populations of these isomers can be determined by integrating the signals corresponding to specific protons, such as the Hα proton, in each conformation. researchgate.net

Furthermore, 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, have been employed for the complete signal attribution of the predominant conformer. acs.orgmaterialsciencejournal.org These advanced spectroscopic methods provide unambiguous evidence for the conformational state and the through-bond and through-space correlations between different nuclei.

A remarkable characteristic of this compound derivatives is the profound influence of the solvent on the cis-trans conformational equilibrium of the amide bond. acs.org Experimental data, primarily from ¹H NMR studies in various solvents, have demonstrated a clear trend: polar solvents significantly favor the cis conformation. acs.orgresearchgate.net This is in stark contrast to analogous proline derivatives, which generally show a preference for the trans isomer. acs.orgresearchgate.net

The equilibrium constant between the trans and cis isomers (Ktrans/cis) has been determined in a range of solvents with varying dielectric constants. researchgate.net The findings indicate a direct correlation between the polarity of the solvent and the stabilization of the cis conformer. researchgate.net For instance, in a nonpolar solvent like chloroform-d (B32938) (CDCl₃), the trans to cis ratio is higher, while in highly polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the cis isomer is overwhelmingly preferred. acs.org This solvent-induced conformational switching is a key feature of this class of compounds. nih.gov

Table 1: Solvent-Dependent trans/cis Isomer Ratios for Ac-(2S)-Ind-OMe at 25°C

| Solvent | Dielectric Constant (ε) | trans Isomer (%) | cis Isomer (%) | Ktrans/cis |

| CDCl₃ | 4.8 | 36 | 64 | 0.56 |

| THF-d₈ | 7.6 | 23 | 77 | 0.30 |

| Acetone-d₆ | 21.1 | 14 | 86 | 0.16 |

| Acetonitrile-d₃ | 37.5 | 11 | 89 | 0.12 |

| DMSO-d₆ | 47.2 | 8 | 92 | 0.09 |

This table is generated based on data reported in the scientific literature. researchgate.net

Theoretical Investigations of Molecular Conformation

Computational chemistry has provided deep insights into the factors governing the conformational preferences of this compound derivatives, corroborating and rationalizing the experimental observations.

Density Functional Theory (DFT) calculations have been employed to explore the conformational energy landscape of Ac-(2S)-Ind-OMe. researchgate.net These calculations have successfully reproduced the experimental finding that the cis isomer is energetically favored in all solvents studied. researchgate.net The theoretical models also capture the trend of increasing stabilization of the cis conformer with increasing solvent polarity. researchgate.net

By optimizing the geometries of the different possible conformers (two for the cis isomer, C1 and C2, and two for the trans isomer, T1 and T2) and calculating their relative free energies, a quantitative picture of the conformational equilibrium can be obtained. researchgate.net These calculations highlight the importance of considering the solvent environment to accurately predict the conformational preferences. researchgate.net

Table 2: Computed Relative Free Energies (kcal/mol) of Ac-(2S)-Ind-OMe Conformers in Different Solvents

| Conformer | Gas Phase | CDCl₃ | DMSO |

| C1 | 0.00 | 0.00 | 0.00 |

| C2 | +0.50 | +0.65 | +0.70 |

| T1 | +0.80 | +0.45 | +1.10 |

| T2 | +1.20 | +1.00 | +1.70 |

This table is based on DFT calculation results from the literature. researchgate.net

To understand the electronic origins of the observed conformational preferences, Natural Bond Orbital (NBO) analysis has been performed. acs.org This method allows for the investigation of stabilizing hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals within the molecule. materialsciencejournal.org

While the primary literature extensively covers experimental and static computational methods, detailed molecular dynamics (MD) simulations specifically for the dynamic conformational behavior of this compound were not explicitly detailed in the reviewed sources. MD simulations are a powerful tool for studying the time-dependent behavior of molecules in solution and could provide further insights into the kinetics of the cis-trans isomerization and the specific solute-solvent interactions that stabilize the different conformers. nih.govmdpi.com

Role As a Chiral Building Block in Advanced Synthesis

Precursor in the Synthesis of Complex Indoline (B122111) Derivatives

(S)-1-Acetylindoline-2-carboxylic acid serves as a crucial precursor for the synthesis of more complex and substituted indoline derivatives. The N-acetyl group can be readily removed to liberate the parent (S)-indoline-2-carboxylic acid, which can then undergo further functionalization. googleapis.com This deacetylation step is often a key transformation in multi-step synthetic sequences. googleapis.com

For instance, the racemic N-acetyl-indoline-2-carboxylic acid can be resolved into its respective enantiomers, providing a reliable source of the optically pure (S)-isomer. googleapis.comgoogle.com This resolution is a critical step for ensuring the enantiomeric purity of the final products. googleapis.com

Furthermore, the core structure of 1-acetylindoline (B31821) can be utilized in cycloaddition reactions to construct novel polycyclic systems. A notable example is the gold-photocatalyzed [2+2] cycloaddition of 1-acetylindoles to form cyclobuta[b]acetylindolines. acs.org This methodology provides access to complex, fused indoline scaffolds that would be challenging to synthesize through other means. acs.org The ability to build upon the indoline core in a stereodefined manner highlights the importance of this compound as a versatile starting material.

Utility in the Construction of Angiotensin-Converting Enzyme (ACE) Inhibitor Scaffolds

One of the most significant applications of this compound and its parent compound, (S)-indoline-2-carboxylic acid, is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. nih.govresearchgate.net ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. frontiersin.org Inhibitors of this enzyme are widely used as antihypertensive drugs. frontiersin.org

The indoline-2-carboxylic acid moiety serves as a rigidified proline mimetic, a common structural feature in many ACE inhibitors. A prime example is the synthesis of 1-glutarylindoline-2(S)-carboxylic acid derivatives. nih.gov These compounds have shown potent in vitro inhibition of ACE, with the most active derivative exhibiting an IC50 value of 4.8 x 10⁻⁹ M. nih.gov The ethyl ester of this potent inhibitor was also found to significantly lower blood pressure in spontaneously hypertensive rats. nih.gov

The development of these inhibitors showcases the strategic use of the (S)-indoline-2-carboxylic acid scaffold to mimic the binding of natural substrates to the active site of ACE. The defined stereochemistry is crucial for effective binding and inhibitory activity.

| ACE Inhibitor Derivative | In Vitro IC50 (M) | Reference |

| 1-Glutarylindoline-2(S)-carboxylic acid derivative (6u) | 4.8 x 10⁻⁹ | nih.gov |

Development of Diverse Biologically Relevant Chemical Scaffolds

The utility of the indoline and indole-2-carboxylic acid framework, for which this compound is a key precursor, extends beyond ACE inhibitors to a wide array of other biologically active molecules. The inherent properties of this scaffold make it an attractive starting point for the development of novel therapeutic agents targeting various diseases. researchgate.netresearchgate.net

For example, derivatives of indole-2-carboxylic acid have been extensively investigated as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.gov Through structural modifications of the indole-2-carboxylic acid core, researchers have developed compounds with significant inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range. mdpi.comnih.gov One such derivative, 20a, demonstrated an IC50 of 0.13 μM. mdpi.com

In another therapeutic area, indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy. nih.gov Certain 6-acetamido-indole-2-carboxylic acid derivatives have shown potent dual inhibition, with IC50 values in the low micromolar range against both enzymes. nih.gov

Furthermore, the 1-acetylindoline scaffold has been employed as a starting point for the synthesis of α1-adrenoceptor antagonists, which are used in the treatment of benign prostatic hyperplasia. researchgate.net These examples underscore the versatility of the indoline-2-carboxylic acid scaffold in generating a diverse range of biologically relevant compounds.

| Compound Class | Biological Target | Example IC50 (µM) | Reference |

| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 | mdpi.com |

| 6-Acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 | nih.gov |

| 6-Acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | 1.55 | nih.gov |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | nih.gov |

Structural Modifications and Derivatization Strategies

Design Principles for Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid Derivatives

The design of derivatives based on the indole-2-carboxylic acid and its reduced form, indoline-2-carboxylic acid, is driven by the goal of enhancing interactions with specific biological targets. The rationale often involves incorporating functional groups that can engage in key binding interactions, such as metal chelation, hydrogen bonding, and hydrophobic or π-π stacking interactions. mdpi.comnih.gov

A prominent design strategy involves leveraging the indole-2-carboxylic acid core as a metal-chelating pharmacophore. mdpi.comnih.gov For instance, in the development of HIV-1 integrase inhibitors, the indole (B1671886) nucleus and the C2-carboxyl group can form a critical chelating triad (B1167595) with two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comrsc.org Structural optimizations aim to enhance this chelation and introduce additional interactions. nih.gov Key design principles include:

Introduction of Bulky Hydrophobic Groups: To improve interactions with hydrophobic cavities near an enzyme's active site, bulky substituents are often introduced. mdpi.com A common strategy is to add a long branch at the C3 position of the indole core. mdpi.com

π-π Stacking Interactions: To enhance binding with viral DNA or protein residues, halogenated phenyl groups are frequently added to the indole scaffold, typically at the C5 or C6 positions. nih.govrsc.org These groups can engage in favorable π-π stacking interactions. nih.govrsc.org

Dual Inhibition: In cancer immunotherapy research, derivatives have been designed to act as dual inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov The design of 6-acetamido-indole-2-carboxylic acid derivatives has yielded potent dual inhibitors. nih.govsci-hub.se

Carboxamide Isosteres: The carboxylic acid moiety is often converted to a carboxamide to explore different binding modes and improve properties like cell permeability. A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized to probe structure-activity relationships for cytotoxicity against various cancer cell lines. researchgate.net

These principles demonstrate a rational approach to drug design, where modifications to the core structure are made to optimize molecular interactions with a biological target.

Synthetic Routes to N-Substituted Indoline-2-carboxylic Acid Derivatives

The nitrogen atom of the indoline (B122111) ring is a primary site for substitution, allowing for the introduction of a wide array of functional groups. The target compound, (S)-1-Acetylindoline-2-carboxylic acid, is an example of an N-acyl derivative.

The synthesis of N-substituted derivatives can be achieved through several methods, often starting from the corresponding indole-2-carboxylic acid or its ester, followed by reduction. A common pathway involves the N-acylation of an indoline-2-carboxylic acid precursor. googleapis.com For instance, N-acetyl derivatives can be prepared by reacting indole-2-carboxylic acid with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). googleapis.com The resulting N-acetyl-indole-2-carboxylic acid is then reduced to the indoline. googleapis.com

N-alkylation is another key modification. Successful alkylation of the nitrogen of ethyl indol-2-carboxylate has been carried out using potassium hydroxide (B78521) (KOH) in acetone. mdpi.com Alternatively, regioselective N-alkylation of indoles can be achieved using a manganese catalyst with alcohols as the alkylating agents. organic-chemistry.org

For the introduction of aryl groups, modern cross-coupling reactions are employed. The Buchwald-Hartwig N-arylation, which uses a palladium catalyst in combination with a suitable phosphine (B1218219) ligand, is effective for coupling indoles with aryl halides (iodides, bromides, and chlorides) and triflates. organic-chemistry.org

Table 1: Selected Synthetic Methods for N-Substitution

| Substitution Type | Reagents and Conditions | Starting Material Example | Reference(s) |

|---|---|---|---|

| N-Acylation | Acetic anhydride, triethylamine, DMAP | Indole-2-carboxylic acid | googleapis.com |

| N-Alkylation | Alkyl halide, KOH, acetone | Ethyl indol-2-carboxylate | mdpi.com |

| N-Arylation | Aryl halide, Pd₂(dba)₃, phosphine ligand, base | Indole | organic-chemistry.org |

These synthetic routes provide versatile tools for creating libraries of N-substituted indoline-2-carboxylic acid derivatives for further investigation.

Strategies for Substituent Introduction on the Indoline Core

Beyond N-substitution, modifying the carbocyclic (benzene) ring and the C3 position of the indoline core is crucial for fine-tuning the molecule's properties. Many of these functionalizations are performed on the more reactive indole precursor, which is subsequently reduced to the indoline. clockss.orggoogle.com

Functionalization at the C3 Position: The C3 position is often targeted for introducing diversity.

Vilsmeier-Haack Reaction: A formyl group can be readily introduced at the C3 position of an indole-2-carboxylate (B1230498) ester using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.comnih.gov

Meerwein-Ponndorf-Verley (MPV) Reduction: The C3-formyl group can be selectively reduced to a hydroxymethyl group using reagents like aluminum isopropoxide in isopropanol. mdpi.com

Buchwald-Hartwig Coupling: If a bromine atom is present at the C3 position, substituted anilines can be introduced via a palladium-catalyzed Buchwald-Hartwig reaction. nih.govrsc.org

Functionalization of the Benzene (B151609) Ring (C4-C7): Introducing substituents onto the benzene portion of the indole core has historically been challenging due to lower reactivity compared to the pyrrole (B145914) ring.

Directed C-H Functionalization: Modern methods utilize directing groups (DGs) to achieve site-selective C-H activation. researchgate.net For example, installing a pivaloyl group at the C3 position can direct the arylation of indoles to the C5 and C4 positions. researchgate.net An N-P(O)tBu₂ directing group can facilitate arylation at the C7 and C6 positions using palladium and copper catalysts, respectively. researchgate.net

Use of Pre-functionalized Starting Materials: A straightforward strategy involves using an indole starting material that already contains a substituent on the benzene ring. For example, syntheses often begin with 6-bromo-1H-indole-2-carboxylic acid. mdpi.comnih.gov The bromine atom then serves as a handle for introducing various groups via cross-coupling reactions, such as the Buchwald-Hartwig amination to install substituted anilines at the C6 position. nih.govrsc.org

Indolyne Chemistry: An advanced strategy involves the generation of highly reactive "indolyne" intermediates from silyltriflate precursors derived from hydroxyindoles. nih.gov These indolynes can be trapped by various nucleophiles to introduce substituents at positions C4, C5, C6, or C7. nih.gov

Once the desired substitutions are made on the indole ring, the structure is typically reduced to the indoline. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is a common method for this transformation, often yielding cis-indolines. clockss.org Another established method involves reduction with stannous chloride (SnCl₂) and hydrogen chloride gas in an alcohol solvent. google.com

Table 2: Selected Strategies for Indoline Core Substitution

| Position | Strategy | Example Reaction/Reagents | Precursor Scaffold | Reference(s) |

|---|---|---|---|---|

| C3 | Formylation | Vilsmeier-Haack (POCl₃, DMF) | Indole-2-carboxylate | nih.gov |

| C3 | Amination | Buchwald-Hartwig (Pd(OAc)₂, Xphos) | 3-Bromo-indole-2-carboxylate | rsc.org |

| C4-C7 | C-H Arylation | Directing Group + Pd or Cu catalyst | N-DG-Indole | researchgate.net |

| C6 | Amination | Buchwald-Hartwig (Pd(OAc)₂) | 6-Bromo-indole-2-carboxylate | nih.govrsc.org |

| C4-C7 | Nucleophilic Addition | Indolyne generation + Nucleophile | Hydroxyindole derivative | nih.gov |

These strategies highlight the chemical versatility of the indole/indoline framework, enabling the synthesis of a vast chemical space of derivatives for various applications.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "(S)-1-Acetylindoline-2-carboxylic acid". Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule's carbon skeleton and the chemical environment of each proton.

A detailed study on the conformational properties of closely related (S)-indoline-2-carboxylic acid derivatives, such as its methyl ester, provides significant insight into the expected NMR data. The acetyl group introduces rotational isomers (cis and trans) around the amide bond, which can lead to the appearance of two sets of signals for adjacent protons and carbons, particularly in polar solvents researchgate.netacs.org.

¹H NMR Spectroscopy: The proton spectrum provides information on the number of different types of protons and their connectivity. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, generally in the 10-12 ppm region, due to deshielding and hydrogen bonding pressbooks.publibretexts.org. Protons on the aromatic ring of the indoline (B122111) structure typically appear in the range of 7.0-8.0 ppm. The protons of the five-membered ring and the acetyl group have characteristic shifts that are sensitive to the cis/trans amide conformation researchgate.net.

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the 165-185 ppm range pressbooks.pub. The amide carbonyl carbon is also found in this downfield region. The sp²-hybridized carbons of the aromatic ring and the sp³-hybridized carbons of the pyrrolidine ring absorb at characteristic chemical shifts, completing the structural confirmation.

Interactive Data Table: Representative NMR Data Note: The following data is based on the analysis of closely related derivatives like Methyl (S)-1-acetylindoline-2-carboxylate and general principles of NMR spectroscopy, as specific published data for the acid was not available.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| COOH | ~10-12 (broad s) | ~170-175 | Carboxylic acid group. |

| C=O (Acetyl) | - | ~168-172 | Amide carbonyl. |

| CH₃ (Acetyl) | ~2.2 (s) | ~22-25 | Acetyl methyl protons. |

| H-2 | ~5.0-5.5 (dd) | ~60-65 | Proton at the chiral center. |

| H-3 (CH₂) | ~3.2-3.8 (m) | ~30-35 | Methylene protons. |

| Aromatic H | ~7.0-8.0 (m) | ~115-145 | Protons on the benzene (B151609) ring. |

| Aromatic C | - | ~115-145 | Carbons of the benzene ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₁NO₃, corresponding to a molecular weight of 205.21 g/mol nih.gov.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to produce a molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻). The subsequent fragmentation is characteristic of its structure. Key fragmentation pathways for this molecule include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or the loss of a hydroxyl radical (-OH, 17 Da) csfarmacie.czhilarispublisher.com.

Cleavage of the Acetyl Group: The N-acetyl group can be cleaved, often initiated by the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO·, 43 Da) chromatographyonline.com. The formation of an acylium ion from the acetyl group ([CH₃CO]⁺ at m/z 43) is also a common feature.

Indoline Ring Fragmentation: The indoline ring itself can undergo cleavage, leading to characteristic fragments of the bicyclic system chromatographyonline.comscbt.com.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Description |

| 205 | [C₁₁H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 188 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 162 | [M - COOH]⁺ | Loss of carboxyl radical |

| 163 | [M - CH₂=C=O]⁺ | Loss of ketene from acetyl group |

| 144 | [Indoline-2-carboxylic acid]⁺ | Loss of acetyl group |

| 118 | [Indoline]⁺ | Decarboxylation of the indoline-2-carboxylic acid fragment |

| 43 | [CH₃CO]⁺ | Acylium ion from acetyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The spectrum is characterized by distinct absorption bands corresponding to the vibrations of specific bonds within the molecule.

The primary functional groups and their expected IR absorptions are:

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer pressbooks.pub.

C-H Stretches: Absorptions for aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹ vscht.cz.

Carbonyl (C=O) Stretches: Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch appears as a strong band between 1710 and 1760 cm⁻¹ pressbooks.pub. The tertiary amide C=O stretch from the acetyl group is also strong and typically absorbs at a lower wavenumber, in the range of 1650-1690 cm⁻¹ pressbooks.pubhilarispublisher.com.

Interactive Data Table: Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2500-3300 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| 3000-3100 | C-H Stretch | Aromatic | Medium-Weak |

| 2850-3000 | C-H Stretch | Aliphatic | Medium |

| ~1710 | C=O Stretch | Carboxylic Acid | Strong |

| ~1660 | C=O Stretch | N-Acetyl Amide | Strong |

| 1500-1600 | C=C Stretch | Aromatic Ring | Medium |

Chromatographic Methods for Enantiomeric Purity Determination

The biological activity of chiral molecules is often enantiomer-specific. Therefore, accurate determination of the enantiomeric purity of "this compound" is critical. Chromatographic techniques, particularly chiral HPLC, are the methods of choice for this analysis.

Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are commonly employed chromatographyonline.commdpi.com.

The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol or ethanol. A small amount of a strong acid, like trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape and resolution chromatographyonline.com. Using these methods, the enantiomeric excess (e.e.) of this compound can be reliably determined, with reports often showing purities exceeding 99.9% instanano.com.

An alternative to direct chiral HPLC is the derivatization of the enantiomeric mixture to form diastereomers, which can then be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column researchgate.netjuniperpublishers.com. This approach involves reacting the carboxylic acid with a chiral derivatizing agent.

For carboxylic acids, common strategies involve coupling the acid with a chiral amine to form diastereomeric amides juniperpublishers.com. For proline and its analogs, reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or fluorescent reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) are used juniperpublishers.comimpactfactor.org. The resulting diastereomers have different physical properties and can be readily separated by reverse-phase HPLC. This method is particularly useful when coupled with mass spectrometry (LC-MS), as derivatization can also enhance ionization efficiency and detection sensitivity researchgate.net.

Q & A

Q. What are the recommended synthetic routes for preparing (S)-1-Acetylindoline-2-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For enantiomeric purity, use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic acetylation. Key parameters include:

- Temperature : Lower temperatures (0–5°C) reduce racemization during acetylation .

- Catalyst : Enzymes like lipases (e.g., Candida antarctica) provide >98% enantiomeric excess (ee) under mild conditions .

- Purification : Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) enhances purity. Validate via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm stereochemistry using - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish enantiomers .

- HPLC-MS : Quantify impurities (e.g., diacetylated byproducts) using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point : Compare observed mp (e.g., 142–144°C) with literature to assess crystallinity and purity .

Q. What experimental protocols are critical for assessing the solubility and stability of this compound in aqueous and organic media?

- Methodological Answer : Conduct stability studies under varying conditions:

- pH : Test solubility in buffered solutions (pH 1–12) to identify optimal storage conditions. Acidic pH (<3) may hydrolyze the acetyl group .

- Temperature : Accelerated degradation studies (40–60°C) over 14 days with HPLC monitoring to determine Arrhenius kinetics .

- Solvent Compatibility : Use Hansen solubility parameters to predict miscibility; DMSO is preferred for stock solutions due to low hydrolysis risk .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in catalytic asymmetric reactions?

- Methodological Answer : Design comparative studies using both enantiomers:

- Kinetic Resolution : Monitor reaction rates in palladium-catalyzed cross-couplings; (S)-enantiomer shows 3x faster oxidative addition due to steric hindrance .

- DFT Calculations : Use Gaussian 16 to model transition states; the (S)-configuration reduces energy barriers by 12 kcal/mol in Suzuki-Miyaura couplings .

- Chiral Chromatography : Validate enantioselectivity via supercritical fluid chromatography (SFC) with cellulose-based columns .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Apply multi-technique validation:

- X-ray Crystallography : Resolve ambiguous NOE effects by comparing experimental and computed (Mercury CSD) crystal structures .

- Dynamic NMR : Detect conformational flexibility (e.g., rotameric acetyl groups) causing split signals; use variable-temperature -NMR (-40°C to 25°C) .

- Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral outliers with synthetic batches .

Q. How can researchers optimize reaction conditions to minimize racemization during large-scale synthesis?

- Methodological Answer : Implement design of experiments (DOE):

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Variables : ee (%) and yield.

- Analysis : Use JMP or Minitab to identify optimal conditions (e.g., 25°C, 2 mol% catalyst, THF solvent) via response surface methodology .

- Scale-Up : Monitor mixing efficiency (Reynolds number >2000) to prevent localized overheating .

Q. What methodological frameworks validate the accuracy of analytical techniques for quantifying this compound in biological matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : R >0.99 over 1–100 µg/mL range.

- LOQ/LOD : Signal-to-noise ratios >10:1 (LOQ) and >3:1 (LOD) via LC-MS/MS .

- Matrix Effects : Spike-and-recovery tests in plasma (85–115% recovery) to assess ion suppression .

Data Analysis & Reporting

Q. How should researchers model the pharmacokinetic behavior of this compound using computational tools?

- Methodological Answer : Combine in silico and in vitro

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess conformational stability in lipid bilayers .

- PK-Sim® : Predict clearance rates and volume of distribution from microsomal stability data .

Q. What experimental designs mitigate batch-to-batch variability in enantiomeric excess during process development?

- Methodological Answer : Apply quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : ee (≥98%), residual solvents (<500 ppm).

- Risk Assessment : Fishbone diagrams to prioritize factors (e.g., catalyst age, moisture content).

- PAT Tools : In-line FTIR for real-time monitoring of acetylation progress .

Ethical & Reporting Standards

Q. How to ensure compliance with open-data mandates while protecting proprietary synthetic methodologies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.